molecular formula C9H7ClN2O B7722121 7-chloro-2-methyl-1H-quinazolin-4-one

7-chloro-2-methyl-1H-quinazolin-4-one

Cat. No.: B7722121
M. Wt: 194.62 g/mol
InChI Key: HSXQJNOGRWBTBQ-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1H-quinazolin-4-one (CAS 7012-88-6) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O. Its structure features a quinazolinone core substituted with a chlorine atom at position 7 and a methyl group at position 2 (Figure 1). This compound is synthesized via condensation reactions, such as the reaction of methyl-2-amino-4-chlorobenzoate with acetic anhydride, followed by cyclization .

Key applications include its role as a precursor in synthesizing derivatives with anti-inflammatory and antimicrobial activities. For instance, its 3-amino derivative (3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one) demonstrated 97.62% anti-inflammatory activity at 20 mg/kg in murine models, outperforming the standard drug indomethacin .

Properties

IUPAC Name

7-chloro-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQJNOGRWBTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Chloro-2-Methyl-4H-Benzo[d] -Oxazin-4-One

The foundational step in synthesizing 7-chloro-2-methyl-1H-quinazolin-4-one involves the preparation of its oxazinone precursor. Methyl-2-amino-5-methoxybenzoate (2.11 g, 0.01 mol) reacts with acetic anhydride (1.02 g, 0.01 mol) in ethanol under reflux for 2 hours, yielding 7-chloro-2-methyl-4H-benzo[d]-oxazin-4-one. Thin-layer chromatography (TLC) monitors reaction completion, followed by vacuum evaporation and recrystallization in hexane or dichloromethane-hexane mixtures. This step achieves a 95% yield, with a melting point of 148–150°C.

Characterization of the Oxazinone Intermediate

Infrared (IR) spectroscopy reveals a carbonyl stretch at 1,750 cm⁻¹, confirming the oxazinone ring. Nuclear magnetic resonance (NMR) spectra show a singlet at δ 2.53 ppm for the methyl group and aromatic protons at δ 7.49 and 7.14 ppm. Elemental analysis aligns with theoretical values (C: 54.8%, H: 3.5%, N: 6.7%), validating purity.

Cyclization to 7-Chloro-2-Methyl-1H-Quinazolin-4-One

The oxazinone intermediate undergoes cyclization with hydrazine hydrate (0.93 g, 0.01 mol) in boiling ethanol for 3 hours. TLC ensures complete conversion, followed by extraction into ethyl acetate and evaporation. The product, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, is recrystallized to yield a pale solid.

Spectral Validation

The quinazolinone’s ¹H NMR spectrum displays a methyl singlet at δ 2.56 ppm and aromatic signals at δ 7.48 and 7.31 ppm. Gas chromatography-mass spectrometry (GC-MS) confirms a molecular ion peak at m/z 209 ([M]⁺), consistent with the molecular formula C₉H₇ClN₂O.

Alternative Synthetic Routes from Patent Literature

Comparative Analysis

This method avoids hydrazine hydrate but requires aprotic solvents (e.g., xylene) and elevated temperatures. While scalable, incomplete cyclization may necessitate excess base, complicating purification.

Patent JP2004509875A: Stille Coupling and Alkylation

Optimization and Reaction Conditions

Solvent and Temperature Effects

Ethanol and xylene are preferred solvents due to their boiling points (78°C and 139°C, respectively) and compatibility with reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent side reactions.

Catalytic Agents

Hydrazine hydrate acts as both a nucleophile and base in cyclization, while sodium methoxide facilitates deprotonation in non-aqueous media. Triethylamine, though effective in other contexts, is less efficient for this substrate.

Data Summary: Synthetic Methods Comparison

Method Starting Material Reagent Solvent Temperature Yield
Oxazinone CyclizationMethyl-2-amino-5-methoxybenzoateHydrazine hydrateEthanolReflux (78°C)95%
Quinazoline-2,4-DioneMethyl anthranilateBenzyl isocyanateXylene110°CN/A

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The quinazoline scaffold, including 7-chloro-2-methyl-1H-quinazolin-4-one, has been extensively studied for its ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, and prostate cancers. By blocking these receptors, quinazoline derivatives can impede tumor growth and metastasis .

In Vitro Studies
Recent studies have demonstrated that derivatives of quinazoline exhibit potent anticancer activity. For instance, compounds derived from 7-chloro-2-methyl-1H-quinazolin-4-one have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds range from approximately 10 to 31 µM, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
7-Chloro-2-methyl-1H-quinazolin-4-oneMCF-718.79
7-Chloro-2-methyl-1H-quinazolin-4-oneHepG213.46

Case Studies
A notable study reported that a series of quinazoline derivatives, including those based on 7-chloro-2-methyl-1H-quinazolin-4-one, were evaluated for their ability to induce apoptosis in cancer cells. The findings indicated that these compounds could effectively trigger cell cycle arrest and apoptosis in MCF-7 cells .

Antimicrobial Activity

Broad Spectrum Activity
Quinazolines, including 7-chloro-2-methyl-1H-quinazolin-4-one, have been shown to possess antimicrobial properties against both bacterial and fungal pathogens. The presence of chloro and hydroxy groups on the phenyl ring significantly enhances the antimicrobial efficacy of these compounds .

In Vitro Efficacy
Studies have indicated that derivatives with specific substitutions exhibit enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications. This underscores the importance of structural variations in developing effective antimicrobial agents .

CompoundTarget PathogenActivity
7-Chloro-2-methyl-1H-quinazolin-4-oneStaphylococcus aureusActive
7-Chloro derivativesE. coliModerate

Enzyme Inhibition

Targeting DHFR and TS Enzymes
The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical enzymes involved in nucleotide synthesis. Inhibition of these enzymes can lead to "thymineless cell death," making quinazolines promising candidates for developing novel chemotherapeutic agents .

Docking Studies
Molecular docking studies have supported the hypothesis that quinazoline derivatives can effectively bind to the active sites of DHFR and TS, demonstrating their potential as new inhibitors in cancer therapy .

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Chlorine vs. Bromine

Replacing the 7-chloro group with bromine significantly alters physicochemical properties and bioactivity:

  • 7-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5, C₉H₇BrN₂O) shows increased molecular weight (257.07 g/mol vs.
  • 7-Bromo-2-phenyl-1H-quinazolin-4-one (CAS 1152237-10-9, C₁₄H₉BrN₂O ) introduces a phenyl group at position 2, further increasing steric bulk. This substitution may reduce solubility but improve binding affinity to aromatic receptor pockets .

Substituent Position: 6-Methoxy vs. 7-Chloro

Positional isomerism impacts electronic distribution and bioactivity:

  • 7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 858238-17-2, C₉H₇ClN₂O₂) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups.

Functional Group Modifications

Amino Substitution at Position 3
  • 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Compound 2, C₉H₈ClN₃O) exhibits 97.62% anti-inflammatory activity at 20 mg/kg, surpassing both its benzo-oxazine precursor (Compound 1) and indomethacin. The amino group enhances hydrogen-bonding capacity, improving target engagement .
Heterocyclic Additions
  • Condensation with nicotinaldehyde yields pyridinylvinyl analogs (e.g., Compound 150), which may exhibit dual H1-antihistaminic and anti-inflammatory activities .
Alkyl and Aromatic Side Chains
  • 7-Methoxy-2-methyl-1H-quinazolin-4-one (CAS 105493-90-1, C₁₀H₁₀N₂O₂ ) replaces chlorine with methoxy, reducing electronegativity and altering metabolic stability .

Structural and Activity Comparison Table

Compound Name Substituents CAS Number Molecular Formula Key Activities
7-Chloro-2-methyl-1H-quinazolin-4-one 7-Cl, 2-CH₃ 7012-88-6 C₉H₇ClN₂O Anti-inflammatory (95.71% at 20 mg/kg)
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one 7-Cl, 2-CH₃, 3-NH₂ C₉H₈ClN₃O Enhanced anti-inflammatory (97.62% at 20 mg/kg)
7-Bromo-2-methylquinazolin-4(3H)-one 7-Br, 2-CH₃ 5426-59-5 C₉H₇BrN₂O N/A
7-Methoxy-2-methyl-1H-quinazolin-4-one 7-OCH₃, 2-CH₃ 105493-90-1 C₁₀H₁₀N₂O₂ N/A
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one 7-OCH₃, 2-CH₂Cl 1257043-54-1 C₁₀H₉ClN₂O₂ Potential alkylating agent

Q & A

Q. What are the optimal synthetic routes and characterization methods for 7-chloro-2-methyl-1H-quinazolin-4-one?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates like 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one under controlled conditions. Key steps include halogenation and ring closure, with solvents such as dimethylformamide (DMF) or ethanol influencing reaction kinetics . Structural characterization employs IR spectroscopy (to confirm carbonyl and NH groups), 1^1H NMR (to verify methyl and aromatic protons), and mass spectrometry (for molecular ion validation). Elemental analysis ensures purity .

Q. How can researchers optimize reaction conditions to minimize side products?

  • Methodological Answer : Temperature control (60–80°C) and solvent selection (e.g., DMF for polar intermediates) are critical. Prolonged reaction times may lead to over-halogenation, while shorter durations risk incomplete cyclization. Thin-layer chromatography (TLC) monitors progress, and column chromatography isolates the target compound .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Recrystallization using ethanol or methanol is standard. For complex mixtures, gradient elution in silica gel chromatography with ethyl acetate/hexane mixtures improves resolution. Purity is confirmed via melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic reactivity in further derivatization?

  • Methodological Answer : The chloro and methyl groups act as electron-withdrawing and electron-donating substituents, respectively. This alters electrophilicity at C-6 and C-8 positions, enabling regioselective functionalization (e.g., nucleophilic aromatic substitution). Computational studies (DFT calculations) predict reactivity hotspots, validated by 13^{13}C NMR chemical shifts .

Q. What in vitro models are suitable for assessing CNS-related bioactivity?

  • Methodological Answer : The maximal electroshock (MES) seizure test evaluates anticonvulsant potential, while Porsolt’s forced swimming test screens for CNS depressant activity. Motor coordination effects are assessed via the rota-rod test. Dose-response curves (0.1–100 mg/kg) in rodent models identify therapeutic indices .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity) or structural analogs with differing substituents. Meta-analyses should control for:
  • Assay conditions : Serum concentration, incubation time.
  • Structural variations : Compare 7-chloro-2-methyl derivatives with 2-phenyl or 6-iodo analogs .
  • Statistical rigor : Use ANOVA with post-hoc tests to validate significance thresholds .

Q. What computational methods predict pharmacokinetic properties and target binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with γ-aminobutyric acid (GABA) receptors or bacterial dihydrofolate reductase. Pharmacokinetic parameters (logP, bioavailability) are modeled via SwissADME. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns .

Q. How to evaluate structure-activity relationships (SAR) for antimicrobial effects?

  • Methodological Answer : Table 1 : Bioactivity of 7-Chloro-2-methyl Derivatives
SubstituentMIC (µg/mL) E. coliMIC (µg/mL) S. aureusKey Structural Feature
3-Amino12.525.0NH2_2 enhances solubility
4-Oxo50.050.0Carbonyl stabilizes binding
SAR trends reveal that amino groups improve Gram-negative activity, while bulky substituents reduce membrane penetration .

Methodological Considerations for Data Interpretation

  • Controlled Variables : Ensure consistent solvent polarity and pH in bioassays to avoid false negatives.
  • Spectral Artifacts : Overlapping NMR peaks (e.g., aromatic protons) require 2D experiments (COSY, HSQC) for unambiguous assignment .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints in seizure models .

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